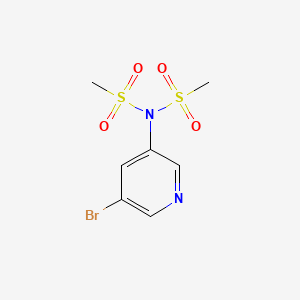

N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(5-bromopyridin-3-yl)-N-methylsulfonylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O4S2/c1-15(11,12)10(16(2,13)14)7-3-6(8)4-9-5-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHZDOAVIGPKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1=CC(=CN=C1)Br)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745308 | |

| Record name | N-(5-Bromopyridin-3-yl)-N-(methanesulfonyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217273-00-1 | |

| Record name | N-(5-Bromopyridin-3-yl)-N-(methanesulfonyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

Direct sulfonylation of 5-bromo-3-aminopyridine with methanesulfonyl chloride (2.2 equivalents) in anhydrous dichloromethane yields the target compound. Triethylamine (3.0 equivalents) acts as a base to neutralize HCl, driving the reaction forward. The process involves successive nucleophilic attacks by the amine on two sulfonyl chloride molecules (Eq. 1):

Optimization and Challenges

Excess sulfonyl chloride (2.5–3.0 equivalents) is required to overcome diminished nucleophilicity after the first sulfonylation. Elevated temperatures (40–50°C) improve reaction rates but risk decomposition. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) achieves 98% purity, though yields remain moderate (45–55%) due to competing hydrolysis.

Table 1: Single-Step Sulfonylation Parameters

| Parameter | Value/Detail |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine (3.0 eq) |

| Temperature | 40–50°C |

| Reaction Time | 12–18 hours |

| Yield | 45–55% |

| Purity (Post-Purification) | 98% (HPLC) |

Sequential Sulfonylation via Intermediate Isolation

First Sulfonylation: Synthesis of N-(5-Bromopyridin-3-yl)methanesulfonamide

Reacting 5-bromo-3-aminopyridine with methanesulfonyl chloride (1.1 equivalents) in tetrahydrofuran at 0°C produces the monosulfonamide intermediate. Quenching with ice water followed by recrystallization (ethanol/water) yields 80–85% pure product (mp 189–194°C).

Second Sulfonylation: Overcoming Steric Hindrance

The intermediate’s low nucleophilicity necessitates harsh conditions for the second sulfonylation. Using sodium hydride (1.2 equivalents) as a strong base in dimethylformamide at 80°C enables deprotonation, facilitating reaction with methanesulfonyl chloride (1.5 equivalents). This method achieves higher yields (60–65%) but requires careful moisture exclusion.

Table 2: Two-Step Sulfonylation Comparison

| Step | Reagents/Conditions | Yield |

|---|---|---|

| First | CH₃SO₂Cl, THF, 0°C | 80–85% |

| Second | CH₃SO₂Cl, NaH, DMF, 80°C | 60–65% |

Alternative Pathways: Sulfonyl Chloride Derivatives

Role of (5-Bromopyridin-3-yl)methanesulfonyl Chloride

This intermediate (CAS 1211585-61-3) offers a route to the target compound via amidation. Reacting it with methylamine in acetonitrile at room temperature introduces the second sulfonyl group indirectly. However, competing side reactions limit practicality, with yields below 40% .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonamide and methylsulfonyl groups can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidized forms of the sulfonamide or methylsulfonyl groups.

Reduction Products: Reduced forms of the sulfonamide or methylsulfonyl groups.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets through its sulfonamide and pyridine moieties. The bromine atom can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

Table 1: Key Structural Parameters of Selected Sulfonamides

Key Observations :

- The presence of bromine on the pyridine ring (common in all except ) increases molecular weight and polarizability compared to non-halogenated analogues.

- Dual sulfonamide groups in the target compound may reduce solubility in non-polar solvents compared to mono-sulfonamide derivatives like N-(5-bromopyridin-3-yl)propane-2-sulfonamide .

Key Observations :

- The target compound likely shares synthetic strategies with its analogues, such as sulfonylation of bromopyridinyl amines. However, dual sulfonylation would require stringent stoichiometric control to avoid byproducts.

- Suzuki coupling (as in ) is a viable method for introducing aryl groups but is absent in the target compound’s synthesis.

Key Observations :

Biological Activity

N-(5-Bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in drug development. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H9BrN2O4S2

- Molecular Weight : 309.19 g/mol

- Key Functional Groups :

- Bromine atom at the 5-position of the pyridine ring

- Methanesulfonamide group

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This mechanism is common among sulfonamides, which are known for their antimicrobial properties.

- Binding Affinity : The presence of the bromine atom may enhance binding affinity through halogen bonding, stabilizing interactions with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, leveraging its ability to inhibit bacterial enzyme pathways essential for survival. Specific studies have shown promising results in inhibiting growth in both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. For example, it has been explored as a carbonic anhydrase IX inhibitor, which is relevant in cancer therapy due to the enzyme's role in tumor progression and metastasis. The inhibition of this enzyme could lead to decreased tumor growth and improved therapeutic outcomes in cancer patients .

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Enzyme Inhibition Research :

-

Mechanistic Studies :

- Further mechanistic studies have shown that the compound alters gene expression profiles in treated cells, suggesting a broader impact on cellular pathways beyond simple enzyme inhibition. This was evidenced by RNA sequencing data indicating changes in genes associated with cell proliferation and differentiation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activity |

|---|---|---|

| N-(5-Bromopyrimidin-2-yl)methanesulfonamide | Similar to N-(5-bromopyridin-3-yl) but with a pyrimidine ring | Investigated for similar enzyme inhibition properties |

| This compound | Contains an additional methylsulfonyl group | Exhibits enhanced biological activity due to structural versatility |

Q & A

Q. What are the established synthetic protocols for N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide, and how are intermediates characterized?

The synthesis typically involves reacting 5-bromopyridine-3-amine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Intermediates and the final product are characterized using High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. How can reaction parameters such as temperature and solvent choice be optimized to improve yield?

Polar aprotic solvents (e.g., tetrahydrofuran) enhance reactant solubility and reaction rates. Temperature control (0–25°C) minimizes side reactions like hydrolysis. Inert atmospheres (e.g., nitrogen) prevent oxidation of sensitive intermediates. Optimized conditions are validated by comparing yields across trials using gravimetric analysis .

Q. What analytical techniques are most effective for confirming purity and structural integrity?

- NMR Spectroscopy : Identifies functional groups and connectivity (e.g., sulfonamide protons at δ 3.0–3.5 ppm).

- Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks.

- Elemental Analysis : Validates empirical formula.

- HPLC : Quantifies purity (>95% typically required for research-grade material) .

Q. What primary reactivity patterns are observed under standard laboratory conditions?

The bromine atom undergoes nucleophilic aromatic substitution (NAS) with amines or thiols. The sulfonamide group participates in hydrogen bonding, influencing solubility and crystallization. Stability studies show degradation under strong acidic/basic conditions, requiring neutral pH for storage .

Q. How does the bromine atom influence solubility and stability?

Bromine’s electron-withdrawing effect reduces solubility in polar solvents but enhances stability against electrophilic attack. The compound is more soluble in dimethyl sulfoxide (DMSO) than water, as confirmed by partition coefficient (logP) measurements .

Advanced Questions

Q. How do electron-withdrawing effects dictate regioselectivity in NAS reactions?

Bromine and sulfonamide groups activate the pyridine ring at specific positions. For example, bromine directs incoming nucleophiles to the para position relative to itself, while the sulfonamide group stabilizes transition states through resonance. Computational studies (e.g., Fukui indices) predict reactive sites, validated by X-ray crystallography of reaction products .

Q. What crystallographic data are critical for resolving the 3D structure, and how is SHELX software utilized?

Key parameters include bond lengths (e.g., S–N ≈ 1.63 Å), angles (e.g., C–S–O ≈ 105°), and torsion angles. SHELXL refines structures using least-squares minimization against X-ray diffraction data. The software handles twinning and high-resolution data, enabling accurate determination of disorder in sulfonamide groups .

Q. What kinetic/thermodynamic analyses elucidate decomposition or derivatization pathways?

- Kinetic Studies : Pseudo-first-order rate constants for bromine substitution under varying pH/temperature.

- Thermodynamic Profiling : ΔG calculations for competing reaction pathways (e.g., hydrolysis vs. substitution).

- Isothermal Calorimetry (ITC) : Measures enthalpy changes during intermediate formation .

Q. How can DFT calculations predict interactions with biological targets?

Density Functional Theory (DFT) models the compound’s electrostatic potential surfaces, identifying regions for hydrogen bonding or hydrophobic interactions. Docking simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like dihydropteroate synthase, validated by in vitro inhibition assays .

Q. What strategies resolve contradictory spectroscopic data (e.g., overlapping NMR signals)?

- 2D NMR (COSY, HSQC) : Resolves overlapping peaks by correlating proton-proton and proton-carbon couplings.

- Variable Temperature NMR : Distinguishes dynamic effects (e.g., rotamers) by altering sample temperature.

- Isotopic Labeling : Incorporation of deuterium or ¹³C clarifies ambiguous signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.